2,3-Dimethylphenylhydrazine hydrochloride hydrate

描述

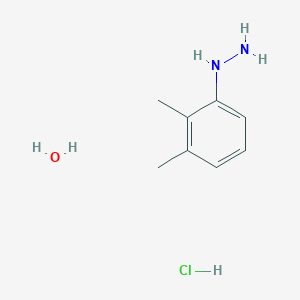

2,3-Dimethylphenylhydrazine hydrochloride hydrate is a chemical compound with the molecular formula C8H15ClN2O. It is commonly used as a building block in the synthesis of research chemicals and specialty chemicals. This compound is known for its versatility and reactivity, making it valuable in various scientific research applications .

准备方法

Synthetic Routes and Reaction Conditions

2,3-Dimethylphenylhydrazine hydrochloride hydrate can be synthesized through the reaction of 2,3-dimethylbenzene diazonium chloride with hydrazine hydrate. This reaction typically occurs under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the compound, making it suitable for research and industrial applications.

化学反应分析

Types of Reactions

2,3-Dimethylphenylhydrazine hydrochloride hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Hydrazine derivatives.

Substitution: Various substituted hydrazine compounds.

科学研究应用

Medicinal Chemistry

Antitumor Activity

DMPH- HCl- xH₂O has been investigated for its potential antitumor properties. Research indicates that compounds similar to DMPH can exhibit cytotoxic effects against certain cancer cell lines, suggesting that DMPH may also possess similar biological activities. The precise mechanisms of action are still under investigation, but preliminary studies suggest that it may interfere with cellular proliferation pathways.

Synthesis of Pharmaceutical Intermediates

DMPH- HCl- xH₂O serves as a key intermediate in the synthesis of various pharmaceuticals. Its hydrazine functional group allows for the formation of azo compounds, which are often used in drug development. The compound's ability to undergo condensation reactions makes it a valuable building block for synthesizing more complex molecules used in therapeutic applications .

Biological Studies

Toxicological Assessments

The compound has been subjected to toxicological studies to assess its safety profile. These studies are crucial for understanding the potential risks associated with its use in laboratory settings and its implications for human health. The findings from these assessments can guide researchers in determining safe handling procedures and potential exposure limits.

Reactivity with Biological Molecules

DMPH- HCl- xH₂O interacts with various biological molecules, which is essential for understanding its pharmacodynamics. Interaction studies have shown that it can react with amino acids and proteins, potentially leading to modifications that could influence biological activity. Understanding these interactions is vital for predicting the behavior of DMPH in biological systems.

Industrial Applications

Production of Dyes and Pigments

Due to its chemical structure, DMPH- HCl- xH₂O is also explored for use in the production of dyes and pigments. The reactivity of hydrazine derivatives allows them to form colored complexes with metal ions, making them suitable for applications in textiles and coatings.

Polymer Chemistry

In polymer science, DMPH- HCl- xH₂O can act as a cross-linking agent or a curing agent in resin formulations. Its ability to form stable bonds with other organic compounds enhances the mechanical properties of polymers, making them more durable and heat-resistant.

Case Study 1: Antitumor Activity

A study conducted on various hydrazine derivatives indicated that compounds similar to DMPH showed significant cytotoxicity against human cancer cell lines (e.g., HeLa cells). The study utilized cell viability assays to measure the effects of different concentrations of DMPH on cell growth, revealing a dose-dependent relationship.

Case Study 2: Toxicological Investigations

Toxicological evaluations performed on DMPH involved assessing its acute toxicity through oral administration in rodent models. Results indicated that high doses led to observable adverse effects, emphasizing the need for careful handling and further investigation into its long-term effects.

作用机制

The mechanism of action of 2,3-dimethylphenylhydrazine hydrochloride hydrate involves its reactivity with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable products. This reactivity is exploited in organic synthesis and medicinal chemistry to create new compounds with desired properties.

相似化合物的比较

Similar Compounds

2,4-Dimethylphenylhydrazine hydrochloride: Similar structure but with methyl groups at positions 2 and 4.

Phenylhydrazine hydrochloride: Lacks the methyl groups, making it less sterically hindered.

3,4-Dimethylphenylhydrazine hydrochloride: Methyl groups at positions 3 and 4, affecting its reactivity.

Uniqueness

2,3-Dimethylphenylhydrazine hydrochloride hydrate is unique due to the specific positioning of the methyl groups at positions 2 and 3 on the benzene ring. This positioning influences its reactivity and makes it suitable for specific synthetic applications that other similar compounds may not be able to achieve .

生物活性

2,3-Dimethylphenylhydrazine hydrochloride hydrate (DMPH•HCl•xH2O) is a chemical compound characterized by its hydrazine functional group attached to a dimethyl-substituted phenyl ring. With a molecular formula of C₈H₁₅ClN₂O and a molecular weight of approximately 190.67 g/mol, this compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology.

DMPH•HCl•xH2O appears as a white to off-white crystalline solid and is soluble in water, making it suitable for various chemical applications. The synthesis typically involves the reaction of 2,3-dimethylbenzene diazonium chloride with hydrazine hydrate, with characterization confirmed through techniques such as X-ray crystallography and NMR spectroscopy .

Biological Activity

Research indicates that DMPH•HCl•xH2O exhibits notable biological activity. Although specific mechanisms of action are still under investigation, several studies have highlighted its potential applications:

- Anticancer Activity : DMPH has been studied for its cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of human breast carcinoma cells (MCF-7) and hepatoma cells (Huh7) at specific concentrations .

- Toxicity Studies : Toxicological assessments have been conducted to evaluate the safety profile of DMPH. In vivo studies involving animal models have indicated that certain derivatives may exhibit low toxicity levels while maintaining biological efficacy .

- Mechanistic Insights : While detailed mechanisms remain unclear, the dual methyl substitutions on the phenyl ring may influence DMPH's reactivity and interaction with biological targets, potentially modulating pathways involved in cell growth and apoptosis .

Research Findings

Recent studies have focused on various aspects of DMPH's biological activity:

- Cytotoxicity Testing : In vitro assays demonstrated that DMPH could induce cell death in cancer cells at concentrations ranging from 10 µM to 100 µM. Notably, one study reported IC50 values indicating significant anti-proliferative effects on MCF-7 cells .

- Comparative Analysis : A comparative analysis with structurally similar compounds revealed that DMPH's unique substitution pattern contributes to its distinct biological profile. For example, compounds like phenylhydrazine and 4-methylphenylhydrazine exhibited different reactivities due to their less sterically hindered structures.

- Potential Applications : The versatility of DMPH makes it valuable across multiple scientific fields, including medicinal chemistry and pharmacology. Its interactions with other chemical entities are crucial for assessing safety and efficacy in potential therapeutic applications .

Comparative Biological Activity of Related Compounds

| Compound Name | Molecular Formula | IC50 (µM) against MCF-7 | Notable Activities |

|---|---|---|---|

| 2,3-Dimethylphenylhydrazine | C₈H₁₅N₂ | 18.24 ± 7.62 | Anticancer activity |

| Phenylhydrazine | C₆H₈N₂ | >100 | Lower cytotoxicity |

| 4-Methylphenylhydrazine | C₇H₈N₂ | >100 | Lower cytotoxicity |

Toxicity Assessment Results

| Test Substance | LD50 (mg/kg) | Observed Effects |

|---|---|---|

| 2,3-Dimethylphenylhydrazine | >200 | No acute toxicity observed |

| Control Group | - | Standard behavioral response |

Case Studies

A notable case study involved the administration of DMPH derivatives in a controlled setting to assess their anticancer potential. The study found that specific derivatives not only inhibited cancer cell proliferation but also showed minimal toxicity to normal cells, suggesting a favorable therapeutic index.

属性

IUPAC Name |

(2,3-dimethylphenyl)hydrazine;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH.H2O/c1-6-4-3-5-8(10-9)7(6)2;;/h3-5,10H,9H2,1-2H3;1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLHVQVBNFKKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NN)C.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123333-92-6 | |

| Record name | Hydrazine, (2,3-dimethylphenyl)-, hydrochloride, hydrate (1:1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123333-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylphenylhydrazine hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。